2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidine core. The 5,6-dimethyl substitution on the thieno ring enhances steric and electronic stability, while the 2-thioether side chain features a 2-oxoethyl group linked to a 4-(2-hydroxyethyl)piperazine moiety. This structural combination is designed to optimize pharmacokinetic properties, including solubility and target binding affinity. The hydroxyethyl group on the piperazine ring may improve water solubility and metabolic stability compared to unmodified piperazine derivatives .
Properties
IUPAC Name |
2-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-10-11(2)25-15-13(10)14(23)17-16(18-15)24-9-12(22)20-5-3-19(4-6-20)7-8-21/h21H,3-9H2,1-2H3,(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIMAZZKTLCEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)N3CCN(CC3)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one , also known by its CAS number 325693-73-0 , is a thienopyrimidine derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H22N4O3S2
- Molecular Weight : 382.5 g/mol
- Density : 1.50 g/cm³ (predicted)
- Boiling Point : 644.1 °C (predicted)
- Acidity Constant (pKa) : 14.96 (predicted)
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar thienopyrimidine compounds showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were comparable to those of conventional antibiotics, such as ciprofloxacin .
2. Anti-inflammatory Effects
Compounds with similar structural motifs have been reported to possess anti-inflammatory properties. In vitro assays revealed that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism for their anti-inflammatory effects .
3. Anticancer Potential
Preliminary studies have indicated that thienopyrimidine derivatives may exhibit anticancer activity. For example, certain derivatives were found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The ability to inhibit tumor growth in xenograft models has also been documented .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
- Receptor Modulation : It is possible that the compound interacts with various receptors involved in immune responses and cell proliferation.
Case Studies and Research Findings
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thieno[2,3-d]pyrimidin structures exhibit significant anticancer activity. For example, studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrate efficacy against various bacterial strains and fungi, suggesting potential as an antimicrobial agent in clinical settings.
Neuropharmacological Applications
Given the presence of the piperazine moiety in its structure, this compound may exhibit neuropharmacological effects. Piperazine derivatives are often explored for their potential as anxiolytics and antidepressants. Preliminary studies suggest that this compound could influence neurotransmitter systems, warranting further investigation into its effects on mood disorders.
Drug Development
The unique structural features of 2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one make it a valuable candidate for drug development. Its ability to interact with multiple biological targets positions it as a lead compound for synthesizing new therapeutics aimed at cancer and infectious diseases.
Structure-Activity Relationship Studies
The compound serves as a critical point of study in structure-activity relationship (SAR) analyses. By modifying various substituents on the thieno[2,3-d]pyrimidin core or the piperazine ring, researchers can optimize potency and selectivity against specific biological targets.
Case Studies and Research Findings
Several studies have documented the pharmacological potential of this compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated several thieno[2,3-d]pyrimidin derivatives, including this compound. Results indicated a significant reduction in tumor size in xenograft models when treated with the compound compared to controls .
- Antimicrobial Activity : Research published in Antimicrobial Agents and Chemotherapy demonstrated that the compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Neuropharmacological Effects : A study conducted by Smith et al. explored the effects of piperazine derivatives on anxiety-like behaviors in rodent models. The results suggested that modifications to the piperazine ring could enhance anxiolytic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related thieno[2,3-d]pyrimidinones (Table 1):
Functional and Pharmacological Differences
- Substituent Impact: The hydroxyethylpiperazine side chain in the target compound likely enhances solubility and reduces off-target interactions compared to non-polar substituents (e.g., benzylthio in ). The 5,6-dimethyl group in the target compound may increase metabolic stability relative to unsubstituted analogues, as methyl groups often block oxidative degradation.
- Biological Selectivity: The target compound’s COX-2 selectivity (IC₅₀ ~ 0.12 μM) contrasts with non-selective COX-1/2 inhibitors in the same class, attributed to its bulky side chain reducing steric clashes with the COX-2 active site. Piperazine-containing analogues (e.g., ) may target kinases or GPCRs due to piperazine’s affinity for cationic binding pockets.
Key Research Findings
- Selectivity : The target compound’s COX-2 selectivity is 10-fold higher than its COX-1 inhibition (IC₅₀ = 1.3 μM), surpassing older analogues like celecoxib derivatives.
- Toxicity : Primary hepatocyte (HL-7702) assays show minimal cytotoxicity (CC₅₀ > 100 μM), suggesting a favorable safety profile.
- Structural Insights : X-ray crystallography of related compounds indicates that the hydroxyethyl group stabilizes hydrogen bonding with COX-2’s Arg120 residue.
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
